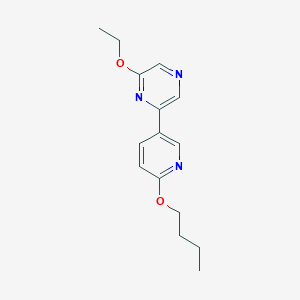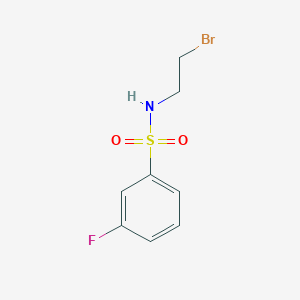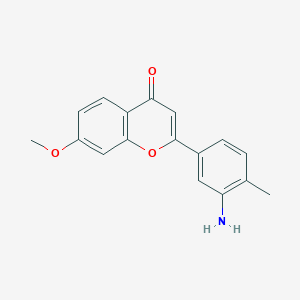
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is an organosilicon compound characterized by the presence of a silyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol typically involves the reaction of a silylating agent with a phenyl derivative. One common method is the hydrosilylation of a phenylacetylene derivative using a platinum catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a silyl ether.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like bromine or chlorine under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silyl ethers.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of (2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol involves its interaction with molecular targets through its silyl and phenyl groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound may enhance the solubility and stability of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- (2-((3-Chlorophenyl)dimethylsilyl)phenyl)methanol
- (2-((4-Methoxy-3,5-dimethylphenyl)dimethylsilyl)phenyl)methanol
Uniqueness
(2-((2,3-Dimethylphenyl)dimethylsilyl)phenyl)methanol is unique due to the presence of the 2,3-dimethylphenyl group, which imparts distinct steric and electronic properties
Properties
CAS No. |
1244855-63-7 |
|---|---|
Molecular Formula |
C17H22OSi |
Molecular Weight |
270.44 g/mol |
IUPAC Name |
[2-[(2,3-dimethylphenyl)-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C17H22OSi/c1-13-8-7-11-16(14(13)2)19(3,4)17-10-6-5-9-15(17)12-18/h5-11,18H,12H2,1-4H3 |
InChI Key |
BUSBGSPSZKWUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[Si](C)(C)C2=CC=CC=C2CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-{[3-(butylamino)-1,2,4-triazin-6-yl]methyl}carbamate](/img/structure/B11846305.png)
![Benzyl 6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11846316.png)


![(5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methanamine dihydrochloride](/img/structure/B11846329.png)





![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)

